N-(3-chloro-4-fluorophenyl)-1-phenylmethanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-chloro-4-fluorophenyl)-1-phenylmethanesulfonamide is a chemical compound characterized by the presence of a sulfonamide group attached to a phenyl ring, which is further substituted with chloro and fluoro groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-fluorophenyl)-1-phenylmethanesulfonamide typically involves the reaction of 3-chloro-4-fluoroaniline with benzenesulfonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
3-chloro-4-fluoroaniline+benzenesulfonyl chloride→this compound+HCl
The reaction is typically conducted in an organic solvent such as dichloromethane or chloroform at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the synthesis of this compound can be optimized by using continuous flow reactors, which allow for better control over reaction parameters and improved yields. The use of automated systems can also enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-4-fluorophenyl)-1-phenylmethanesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro and fluoro groups on the phenyl ring can participate in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The sulfonamide group can be oxidized or reduced under specific conditions, leading to the formation of sulfone or amine derivatives.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding sulfonic acid and amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a catalyst or under elevated temperatures.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Hydrolysis: Acidic or basic aqueous solutions are used, often under reflux conditions.
Major Products
Substitution: Products include substituted sulfonamides with various functional groups.
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Hydrolysis: Sulfonic acids and amines.
Scientific Research Applications
Chemistry
In chemistry, N-(3-chloro-4-fluorophenyl)-1-phenylmethanesulfonamide is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.
Biology and Medicine
In medicinal chemistry, this compound is investigated for its potential as a pharmacophore in the development of new drugs. Its sulfonamide group is known for its biological activity, including antibacterial and anti-inflammatory properties.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the manufacture of polymers and coatings.
Mechanism of Action
The mechanism of action of N-(3-chloro-4-fluorophenyl)-1-phenylmethanesulfonamide in biological systems involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzymes or receptors. This inhibition can disrupt metabolic pathways or signal transduction processes, leading to the desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
N-(3-chloro-4-fluorophenyl)-1-phenylmethanesulfonamide: Unique due to its specific substitution pattern.
N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine: Another compound with similar functional groups but different core structure.
N-(3-chloro-4-fluorophenyl)-7-methoxy-6-(3-morpholin-4-ylpropoxy)quinazolin-4-amine: Known for its use in targeted cancer therapy.
Uniqueness
This compound is unique due to its specific combination of chloro and fluoro substituents on the phenyl ring, which can influence its reactivity and biological activity. This distinct structure allows for specific interactions with molecular targets, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C13H11ClFNO2S |
---|---|
Molecular Weight |
299.75 g/mol |
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-1-phenylmethanesulfonamide |
InChI |
InChI=1S/C13H11ClFNO2S/c14-12-8-11(6-7-13(12)15)16-19(17,18)9-10-4-2-1-3-5-10/h1-8,16H,9H2 |
InChI Key |
OFLJSTPHLMBBRG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CS(=O)(=O)NC2=CC(=C(C=C2)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.